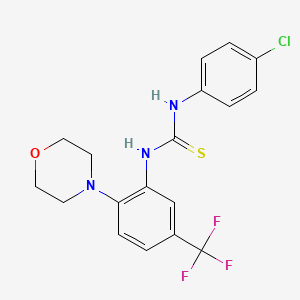
1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is a useful research compound. Its molecular formula is C18H17ClF3N3OS and its molecular weight is 415.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
- Molecular Formula : C18H17ClF3N3O2
- Molecular Weight : 399.79 g/mol
- CAS Number : 346661-12-9
Thiourea derivatives, including the compound of interest, exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Thiourea compounds have shown significant antibacterial effects against a range of pathogens. The presence of the thiourea group allows for the formation of hydrogen bonds with bacterial targets, enhancing their efficacy .
- Anticancer Properties : Recent studies have highlighted the compound's potential in cancer therapy. It has been observed to induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in tumor growth .
- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by modulating inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Activity
In a recent study, the compound was tested against HepG2 liver cancer cells. It demonstrated significant cytotoxicity with an IC50 value of approximately 0.62 µM, outperforming conventional therapies like Sorafenib (IC50 = 1.62 µM). The mechanism involved G2/M phase cell cycle arrest and induction of early apoptosis, highlighting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various thiourea derivatives, including this compound. It showed potent activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, with MIC values indicating strong inhibition of bacterial growth .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3OS/c19-13-2-4-14(5-3-13)23-17(27)24-15-11-12(18(20,21)22)1-6-16(15)25-7-9-26-10-8-25/h1-6,11H,7-10H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBGQGXJPMPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














